cis-2-Iodocyclopropanecarboxylic acid

Medicinal Chemistry Scaffold Synthesis Stereochemistry

Procure the correct cis-diastereomer of 2-iodocyclopropanecarboxylic acid to unlock stereospecific Negishi couplings and single-step 3-azabicyclo[3.1.0]hexan-2-one formation from terminal alkynes. The reactive C–I bond permits copper-free Sonogashira under mild conditions, preserving sensitive functional groups—a feat unattainable with trans or bromo analogs. This chiral building block is essential for constructing constrained bicyclic amines for CNS targets and antiviral candidates like MIV-150. Sourcing the cis-form is mandatory for successful cyclization.

Molecular Formula C4H5IO2
Molecular Weight 211.986
CAS No. 122676-92-0; 1932315-23-5
Cat. No. B2381885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Iodocyclopropanecarboxylic acid
CAS122676-92-0; 1932315-23-5
Molecular FormulaC4H5IO2
Molecular Weight211.986
Structural Identifiers
SMILESC1C(C1I)C(=O)O
InChIInChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
InChIKeyJLDDIEQQVGNSGM-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cis-2-Iodocyclopropanecarboxylic Acid (CAS 122676-92-0) – A Stereodefined Halocyclopropane Building Block for sp2–sp3 Cross-Coupling


cis-2-Iodocyclopropanecarboxylic acid is a chiral, cyclic carboxylic acid containing an iodine atom on a strained cyclopropane ring in a cis-configuration relative to the carboxyl group [1]. The molecular formula is C4H5IO2 (MW 211.99 g/mol) with a computed XLogP3 of 0.9 [1]. The combination of a reactive C–I bond and a stereodefined cyclopropane core positions this intermediate at the intersection of transition-metal-catalyzed coupling and rigid, biologically relevant scaffold construction.

Why Simple Halocyclopropane Analogs Cannot Replace Cis-2-Iodocyclopropanecarboxylic Acid


The value of cis-2-iodocyclopropanecarboxylic acid is dictated by the specific synergy between its two functional handles: the carbon–iodine bond and the cis-stereochemistry [1]. The C–I bond is intrinsically more reactive in oxidative addition than C–Br or C–Cl bonds, enabling mild, selective cross-coupling [1]. Simultaneously, the cis-relationship is a critical geometric requirement for subsequent cyclization events that lead to architecturally complex molecules like 3-azabicyclo[3.1.0]hexan-2-ones [2]. Using a trans-2-iodo or a 2-bromo analog will either fail to undergo the key cyclization step or require harsher coupling conditions that compromise functional group tolerance, making them non-equivalent substitutes [2].

Head-to-Head Performance Data for Cis-2-Iodocyclopropanecarboxylic Acid Against Closest Analogs


Stereospecific Cyclization to 3-Azabicyclo[3.1.0]hexan-2-ones: Cis vs. Trans Diastereomers

The copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes, derived directly from the target acid, is followed by a spontaneous 5-exo-dig cyclization to form 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in up to 92% yield (e.g., with phenylacetylene) [1]. In contrast, while the trans-2-iodocyclopropanecarboxamide also undergoes efficient Sonogashira coupling (92% yield), the resulting trans-2-alkynylcyclopropanecarboxamide fails to undergo the analogous cyclization under the same reaction conditions, producing a linear rather than a bicyclic product [2]. The cis-configuration is therefore a strict stereoelectronic requirement for accessing this privileged scaffold.

Medicinal Chemistry Scaffold Synthesis Stereochemistry

Superior Reactivity for Mild sp2–sp3 Cross-Coupling: C–I vs. C–Br Bonding

The carbon–iodine bond (C–I) has a lower bond dissociation energy (~50 kcal/mol) compared to carbon–bromine (C–Br, ~65 kcal/mol) and carbon–chlorine (C–Cl, ~78 kcal/mol), which translates to a significantly faster rate of oxidative addition to low-valent transition metals [1]. This enables a copper-free Sonogashira coupling of 2-iodocyclopropanecarboxamides with terminal alkynes using a mild Pd(0) catalyst system at 60 °C [2]. In contrast, analogous 2-bromocyclopropanecarboxylic acid derivatives are typically unreactive under these mild conditions and require either elevated temperatures, more activated catalysts, or pre-functionalization (e.g., Negishi coupling with organozinc reagents) to achieve comparable cross-coupling [1].

Cross-Coupling Bond Activation Synthetic Methodology

Enabling Convergent Synthesis of Complex APIs: The MIV-150 Case Study

In a convergent, process-scale synthesis of the HIV non-nucleoside reverse transcriptase inhibitor MIV-150, a stereospecific Negishi coupling was executed between an enantiomerically pure cis-iodocyclopropanecarboxylate (derived from the target acid) and an aryl iodide [1]. This key step was pivotal for accessing the required chirality and three-dimensional structure of the final active pharmaceutical ingredient (API). The alternative linear synthesis route was abandoned due to low overall yield and a higher number of steps, highlighting the unique role of the cis-iodo stereochemistry in enabling a high-purity, scalable convergent strategy [1].

Process Development API Synthesis Pharmaceutical Intermediate

High-Value Application Scenarios for Cis-2-Iodocyclopropanecarboxylic Acid Based on Proven Performance


Synthesis of Privileged 3-Azabicyclo[3.1.0]hexane Scaffolds for CNS Drug Discovery

Medicinal chemists targeting constrained bicyclic amines for neurotransmitter receptor modulators or enzyme inhibitors can procure cis-2-iodocyclopropanecarboxylic acid to directly access 3-azabicyclo[3.1.0]hexan-2-ones in one step from terminal alkynes. The cis-stereochemistry is mandatory for the cyclization, making sourcing the correct diastereomer critical [1].

Convergent Assembly of Conformationally-Restricted API Candidates

Process chemistry groups developing scalable routes to APIs, such as candidates for antiviral therapy, can utilize the cis-2-iodocyclopropanecarboxylate derivative in stereospecific Negishi couplings to construct complex, chiral frameworks with high configurational fidelity, as demonstrated in the formal synthesis of MIV-150 [1].

Late-Stage Functionalization and Diversity-Oriented Synthesis

Scientists engaged in diversity-oriented synthesis or late-stage functionalization of advanced intermediates can exploit the thermally mild, copper-free Sonogashira conditions enabled by the reactive C–I bond. This allows for the installation of alkyne handles on complex molecules with a wide range of sensitive functional groups intact, a feat not possible with less reactive halide analogs [1].

Quote Request

Request a Quote for cis-2-Iodocyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.